molecular formula C19H17N3O2 B2960895 N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide CAS No. 1333855-95-0

N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide

货号 B2960895
CAS 编号: 1333855-95-0
分子量: 319.364
InChI 键: XUKOIJZOLFTLFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to target several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation, gene expression, and cell differentiation.

作用机制

N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide exerts its effects by inhibiting the activity of CDKs and GSK-3, which are involved in various cellular processes. CDKs play a critical role in cell cycle regulation, gene expression, and cell differentiation. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, and cell differentiation. By inhibiting these kinases, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide can induce cell cycle arrest, suppress tumor growth, reduce beta-amyloid plaque formation, improve insulin sensitivity, and reduce blood glucose levels.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been found to have several biochemical and physiological effects, including the induction of cell cycle arrest, the suppression of tumor growth, the reduction of beta-amyloid plaque formation, the improvement of insulin sensitivity, and the reduction of blood glucose levels. These effects are mediated by the inhibition of CDKs and GSK-3, which are involved in various cellular processes.

实验室实验的优点和局限性

One of the advantages of using N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide in lab experiments is its specificity for CDKs and GSK-3, which allows for the selective inhibition of these kinases. This specificity can help to reduce off-target effects and improve the accuracy of the results. However, one of the limitations of using N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide in lab experiments is its relatively low potency, which may require higher concentrations to achieve the desired effects.

未来方向

There are several future directions for the research and development of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide. One direction is to improve the potency and selectivity of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide, which could help to reduce the required concentration and improve the accuracy of the results. Another direction is to investigate the potential therapeutic applications of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide in other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the dysregulation of CDKs and GSK-3. Additionally, future studies could explore the combination of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide with other therapeutic agents to enhance its efficacy and reduce potential side effects.

合成方法

The synthesis of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide involves a series of chemical reactions that include the condensation of 4-cyanophenol with 3-chlorobenzoic acid to form 3-(4-cyanophenoxy)benzoic acid. The resulting acid is then converted to its acid chloride derivative, which is reacted with N-(1-cyano-1-methylpropyl)amine to form the desired product, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide. The purity and yield of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide can be improved by further purification using column chromatography.

科学研究应用

N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been shown to inhibit CDKs and induce cell cycle arrest, leading to the suppression of tumor growth. In Alzheimer's disease research, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been found to inhibit GSK-3, which plays a role in the formation of beta-amyloid plaques, a hallmark of the disease. In diabetes research, N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels.

属性

IUPAC Name

N-(2-cyanobutan-2-yl)-3-(4-cyanophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-3-19(2,13-21)22-18(23)15-5-4-6-17(11-15)24-16-9-7-14(12-20)8-10-16/h4-11H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKOIJZOLFTLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。